molecular formula C11H9NO2 B2625595 2-P-Tolyl-oxazole-4-carbaldehyde CAS No. 55327-30-5

2-P-Tolyl-oxazole-4-carbaldehyde

Cat. No. B2625595
CAS RN: 55327-30-5
M. Wt: 187.198
InChI Key: XRPKQTYCDAGMHG-UHFFFAOYSA-N
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Description

2-P-Tolyl-oxazole-4-carbaldehyde is a chemical compound with the molecular formula C11H9NO2 . It has a molecular weight of 187.19 g/mol .


Synthesis Analysis

The synthesis of oxazole derivatives, such as this compound, has been a topic of interest in recent years . Various synthetic schemes involving radiation, metal-mediated, one-pot, and other approaches have been used for the synthesis of oxazoles and their derivatives .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered aromatic ring of oxazole that has atoms of nitrogen and oxygen . The structure of this compound exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 187.19 g/mol, a topological polar surface area of 43.1 Ų, and a complexity of 200 . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 2 rotatable bonds .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • The reaction of 2-chloroindole-3-carbaldehyde with epibromohydrin and epichlorohydrin has led to the formation of compounds with the oxazolo[3,2-a]indole skeleton. This study highlighted some chemical properties and the unexpected reaction pathway involving the opening of the oxazole ring when reacted with secondary amines (Suzdalev et al., 2011).
  • A study on derivatives of 5-(Dimethylamino)-4-tosyl-1,3-oxazole-2-carbaldehyde and its analogs demonstrated the preparation of substituted aminals of the oxazole series, leading to the development of 2,5-disubstituted derivatives of 4-tosyl-1,3-oxazole through facile acid hydrolysis and condensation reactions (Vyzhdak et al., 2005).

Advanced Organic Synthesis Techniques

  • Innovative methods for the synthesis of oxazole-4-carboxylates and 4-ketones from aldehydes have been developed, utilizing 3-oxazoline-4-carboxylates as synthetic intermediates. This approach represents a novel 2-step synthesis characterized by its simplicity and interesting reactivity toward Grignard reagents (Murai et al., 2010).

Application in Antimicrobial Agents

  • Research into pyrazole containing 2,4-disubstituted oxazol-5-one as a new class of antimicrobial agents highlighted the synthesis under microwave assistance, demonstrating advantages in terms of reaction time and overall yield compared to conventional methods. This work emphasizes the potential of such compounds in developing effective antimicrobial treatments (Argade et al., 2008).

Spectroscopic Properties and DFT Studies

  • The crystal structure, spectroscopic properties, and DFT studies of 2-(2-hydroxyphenyl)benzo[d]oxazole-6-carbaldehyde have been explored, showing the compound's intramolecular and intermolecular hydrogen bonds and π–π stacking, contributing to a deeper understanding of its structural and electronic characteristics (Chen, 2016).

Homocysteine Detection

  • A novel fluorescence probe with both aggregation-induced emission enhancement and intramolecular charge-transfer characteristics was developed for the selective and sensitive detection of homocysteine, indicating the compound's potential use in biomedical research and diagnostics (Chu et al., 2019).

Safety and Hazards

Specific hazards arising from 2-P-Tolyl-oxazole-4-carbaldehyde are not available in the current resources .

Future Directions

Oxazole and its derivatives, including 2-P-Tolyl-oxazole-4-carbaldehyde, play a very essential role in the area of medicinal chemistry . They are being investigated for the development of novel compounds which show favorable biological activities . The important information presented in this manuscript will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

properties

IUPAC Name

2-(4-methylphenyl)-1,3-oxazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-8-2-4-9(5-3-8)11-12-10(6-13)7-14-11/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPKQTYCDAGMHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CO2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55327-30-5
Record name 2-(4-methylphenyl)-1,3-oxazole-4-carbaldehyde
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